Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

ani gene cluster function and regulation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Echinocandin B
CAS No.: 54651-05-7

Cat. No.: S526850

Biosynthesis Pathway and Regulation

The ani cluster consists of 13 genes encoding enzymes for the biosynthesis of nonproteinogenic amino acid

precursors, nonribosomal peptide assembly, and the modification of the hexapeptide [1]. The core logic of its

function and regulation can be summarized as follows:
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Logical relationship of the ani gene cluster in ECB synthesis.

Key Experimental Workflows

A 2024 study established a genetic toolbox in the wild-type strain A. nidulans NRRL8112 to investigate the

ani cluster [1] [2]. The overall experimental strategy for identifying key genes is shown below:

© 2026 Smolecule. All rights reserved. 2/7 Tech Support


https://www.smolecule.com/products/s526850?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC11559128/
https://microbialcellfactories.biomedcentral.com/articles/10.1186/s12934-024-02577-w
https://www.smolecule.com/products/s526850?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

1. Develop Genetic Toolbox
(CRISPR-base-editing to inactivate nkuA)

2. Gene Expression Screening
(Overexpress each ani gene via in-vivo plasmid assembly)

3. Identify Key Genes
(Measure ECB yield to find limiters/regulators)

4. Strain Engineering
(Promoter replacement to overexpress aniA and aniJ)

5. Fed-Batch Fermentation
(Scale-up production in 5-L bioreactor)
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Overall strategy for identifying and engineering key genes in the ani cluster.

Establishing a Genetic Toolbox

Traditional genetic manipulation in wild-type A. nidulans NRRL8112 is inefficient. The foundational step

was using a CRISPR-base-editing tool to simultaneously inactivate three genes [1]:

e Targets: nkuA (impairs non-homologous end joining, boosting homologous recombination efficiency),
pryoA, and riboB (provide selectable auxotrophic markers).

¢ Method: A plasmid (pytH-CBE-NPRm) encoding a cytosine base editor (CBE) and three guide RNAs
(sgRNAs) was transformed into the fungus via PEG-mediated protoplast transformation. This resulted
in the engineered host strain A. nidulans NPRm.
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Screening for Rate-Limiting Genes

Researchers screened the ani cluster genes to find those that limit ECB production [1]. The workflow for

high-throughput plasmid assembly is detailed below:
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Workflow for in-vivo plasmid assembly to screen ani genes.

¢ Method: For each of the 12 ani genes (aniB to anil and aniF2), a two-fragment system was
constructed. The fragments were co-transformed into the NPRm strain, where they assembled into a
complete plasmid via in-vivo homologous recombination [1].

e Measurement: ECB production was analyzed using High-Performance Liquid Chromatography
(HPLC). Strains overexpressing aniA (the NRPS) or aniJ (a transcription factor) showed
significantly higher ECB titers, identifying them as key bottlenecks [1].
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Engineering for Enhanced Production

Based on the screening results, a stable, high-yielding strain was engineered through genome integration [1]:

e Strategy: The native promoters of the aniA and aniJ genes were replaced with a strong,
constitutive promoter (Ptef1) in the NPRm host strain genome using homologous recombination.

¢ DNA Construction: The homologous recombination fragments, the Ptef1 promoter, and the riboB
selectable marker were assembled into a single linear DNA fragment via fusion PCR.

¢ Transformation & Analysis: This linear DNA was transformed into the fungus. Successful integrants
were selected and confirmed by colony PCR and Sanger sequencing. ECB yield was quantified by
HPLC.

Key Findings and Quantitative Data

The experimental approaches led to the following quantitative results in ECB production [1]:

Strain | Engineering Ste ECE Titer Fold Key Findin

< = i (mglL) Change J d
Parent Strain (NRRL8112) ~50 mg/L Baseline Low natural production yield.
Overexpressing aniA (AOE ~560 mg/L ~11x aniA (NRPS) is a major rate-
strain) limiting enzyme.
Overexpressing aniJ (JOE ~420 mg/L ~8x anil is a positive pathway-
strain) specific regulator.
Combined aniA/anil ~1100 mg/L ~22% Combined effect is additive.
Overexpression
Final Engineered Strain (5-L ~1500 mg/L ~30x Demonstrates successful scale-
Fermentation) up.

The discovery that aniJ is a positive regulator suggests it activates transcription of the core biosynthetic

machinery, including aniA [1].
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This technical overview of the ani gene cluster highlights its significance as a target for metabolic
engineering. The methodologies and findings provide a solid foundation for further research aimed at

optimizing the production of this critical antifungal drug precursor.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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